Cyanoacetylene

Overview

Description

It is the simplest cyanopolyyne and has been detected in various interstellar environments, including molecular gas clouds, the coma of comet Hale–Bopp, and the atmosphere of Saturn’s moon Titan . Cyanoacetylene is notable for its role in prebiotic chemistry, as it was one of the molecules produced in the Miller–Urey experiment, which simulated early Earth conditions .

Mechanism of Action

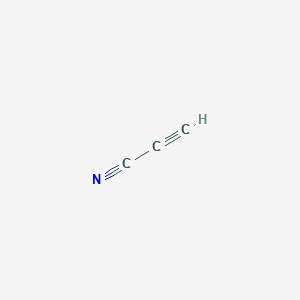

Cyanoacetylene, also known as Propiolonitrile, is an intriguing compound with a formula of C3HN . It is the simplest cyanopolyyne and has been detected in various extraterrestrial environments . This article aims to provide a comprehensive overview of the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

This compound primarily interacts with atomic oxygen . It is of particular interest in astrochemistry due to its abundance in space and its highly reactive cationic counterpart, HC3N+, which is produced by ionization of the neutral this compound by solar vacuum-ultraviolet (VUV) radiation .

Mode of Action

The linear radical cation of this compound, HC3N+(2Π), is of fundamental spectroscopic interest due to its strong spin–orbit and Renner–Teller interactions . The vibronic coupling effects that occur as a result of this character cause a breakdown of the Born–Oppenheimer approximation .

Biochemical Pathways

This compound is involved in the formation of purine through reaction with cyanamide and radicals via a five-membered intermediate, 4-cyanoimidazole, in the presence of ammonia . This reaction pathway is of particular interest as it suggests a plausible prebiotic reaction route for the formation of purine, a key component of nucleic acids .

Result of Action

The result of this compound’s action is the formation of various compounds through its reactions. For instance, in the presence of atomic oxygen, it can lead to the formation of OCCCN (cyanoketyl) and 1HCCN (cyanomethylene) .

Action Environment

This compound is ubiquitous in space, including molecular clouds, solar-type protostars, protoplanetary disks, circumstellar envelopes, and external galaxies . It is also abundant in the upper atmosphere of Titan and comets . These environments, characterized by low temperatures and the presence of cosmic rays or UV photons, influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

It is known to be a stable compound due to its two triple-bonded carbons . It is also highly reactive in aqueous media, acting as both a molecular backbone and a source of chemical energy for prebiotic chemical synthesis . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It is known to be produced photochemically in the atmosphere of GJ 1132 b, a super-Earth exoplanet

Molecular Mechanism

It is known to be produced through ionization processes of van der Waals clusters containing cyanoacetylene and acetylene molecules

Temporal Effects in Laboratory Settings

It is known that the compound is physically stable due to its two energetic bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanoacetylene can be synthesized through several methods. One common laboratory method involves the reaction of acetylene with cyanogen chloride in the presence of a copper catalyst. Another method includes the dehydrohalogenation of 3-chloropropionitrile using a strong base such as potassium tert-butoxide .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of acrylonitrile. This process requires high temperatures and the presence of a suitable catalyst, such as palladium on carbon .

Chemical Reactions Analysis

Types of Reactions: Cyanoacetylene undergoes various chemical reactions, including:

Addition Reactions: this compound can participate in nucleophilic addition reactions with amines to form cyanoacetamides.

Polymerization: Under high pressure, this compound can polymerize to form polyacrylonitrile and other carbon nitride polymers.

Photochemical Reactions: this compound can undergo photochemical reactions, leading to the formation of various isomers and radicals.

Common Reagents and Conditions:

Nucleophilic Addition: Reagents such as amines and bases like triethylamine are commonly used.

Polymerization: High-pressure conditions (around 20-40 GPa) are required for polymerization reactions.

Photochemical Reactions: Ultraviolet light is used to induce photochemical transformations.

Major Products:

Cyanoacetamides: Formed from nucleophilic addition reactions.

Polyacrylonitrile and Carbon Nitride Polymers: Formed under high-pressure polymerization.

Isomers and Radicals: Formed through photochemical reactions.

Scientific Research Applications

Cyanoacetylene has several scientific research applications:

Astrochemistry: It is studied for its presence in interstellar space and its role in the formation of complex organic molecules.

Prebiotic Chemistry: this compound is investigated for its potential role in the origin of life, as it can form amino acids and nucleotides under prebiotic conditions.

Chemical Synthesis: this compound is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.

Comparison with Similar Compounds

Cyanoacetylene can be compared with other cyanopolyynes and related compounds:

Dithis compound (N≡C−C≡C−C≡N): Similar in structure but with an additional cyano group, making it more reactive and less stable.

Diacetylene (H−C≡C−C≡C−H): Lacks the cyano group, making it less reactive in nucleophilic addition reactions.

Cyanogen (N≡C−C≡N): Contains two cyano groups but lacks the alkyne functionality, leading to different reactivity patterns.

This compound’s unique combination of an alkyne and a cyano group makes it a versatile compound in both synthetic and research applications.

Biological Activity

Cyanoacetylene (HC₃N) is a small organic molecule with significant relevance in both astrochemistry and potential biological applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound is characterized by its linear structure, consisting of three carbon atoms and one nitrogen atom. It is a highly polar molecule due to the presence of the cyano group (-C≡N), which influences its reactivity and interactions with biological systems. The compound has garnered interest for its potential roles in various biological processes and its utility in synthetic chemistry.

Antimicrobial Properties

Research has indicated that this compound and its derivatives exhibit notable antimicrobial activity. A study highlighted the synthesis of cyanoacetohydrazide-linked 1,2,3-triazoles, which demonstrated significant inhibition against β-D-glucosidase, an important enzyme in carbohydrate metabolism. The most effective compound had an IC₅₀ value of 1.00 μM, showcasing its potential as a therapeutic agent against microbial infections .

Cytotoxic Effects

This compound derivatives have also been evaluated for their cytotoxic effects on cancer cells. For instance, certain synthesized triazole compounds derived from this compound showed promising antiproliferative activity against various cancer cell lines, including acute myeloid leukemia (AML) cells, with IC₅₀ values as low as 2 μM . This suggests that this compound may serve as a scaffold for developing new anticancer agents.

Reaction Pathways

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions. For example, computational studies have characterized the reaction pathways involving this compound and other radicals, providing insights into the formation of biologically relevant products . These mechanisms are crucial for understanding how this compound can influence biological systems at a molecular level.

Interaction with Biological Targets

This compound's interaction with specific biological targets has been explored through various studies. It has been shown to affect enzyme activities, particularly those involved in metabolic pathways. The binding affinity of this compound derivatives to target enzymes can lead to significant alterations in metabolic processes, which is essential for their antimicrobial and anticancer activities .

Synthesis and Biological Testing

A recent study focused on synthesizing novel this compound derivatives and evaluating their biological activities. The compounds were tested against a panel of bacterial strains and cancer cell lines. The results indicated that specific modifications to the this compound structure enhanced its biological efficacy, highlighting the importance of structure-activity relationships in drug design .

| Compound | Target | IC₅₀ (μM) | Activity |

|---|---|---|---|

| Compound A | β-D-glucosidase | 1.00 | Inhibitor |

| Compound B | AML Cells | 2.00 | Antiproliferative |

| Compound C | Bacterial Strains | 10.00 | Antimicrobial |

Properties

IUPAC Name |

prop-2-ynenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HN/c1-2-3-4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDJVIYUJOJFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25084-84-8 | |

| Record name | 2-Propynenitrile, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25084-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40147867 | |

| Record name | Propiolonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

51.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-71-9 | |

| Record name | 2-Propynenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanoacetylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiolonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | prop-2-ynenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANOACETYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TF7QM91EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is cyanoacetylene (HCCCN) important in astrochemistry?

A1: [] this compound is ubiquitous in various interstellar environments like molecular clouds, solar-type protostars, and even the atmosphere of Titan. Its abundance and reactivity make it a key player in interstellar chemical evolution.

Q2: How does this compound contribute to prebiotic chemistry?

A2: [] this compound is considered a building block for pyrimidines, essential components of RNA. Studies suggest its involvement in the formation of cytosine and uracil, supporting the RNA world hypothesis.

Q3: Can this compound form larger molecules in space?

A3: [] Yes, studies show that this compound readily forms larger molecules like dithis compound (NC-CC-CN) upon reacting with CN radicals, and even polycyanoacetylenes via polymerization on interstellar dust grains or through ion-molecule reactions.

Q4: How does the presence of water ice affect this compound in space?

A4: [] this compound interacts with water ice through hydrogen bonding, exhibiting both electrophilic and nucleophilic behavior. Upon UV irradiation, this interaction leads to the formation of compounds like cyanoketene, potentially contributing to complex molecule formation in interstellar ices.

Q5: How does the reaction of this compound with oxygen atoms proceed?

A5: [] The reaction of this compound with ground state oxygen atoms (O(3P)) predominantly occurs via intersystem crossing to the singlet potential energy surface, leading to cyanomethylene (1HCCN) and carbon monoxide (CO). A minor channel forms cyanoketyl (OCCCN) and a hydrogen atom.

Q6: What happens when this compound is exposed to UV light?

A6: [] UV irradiation of this compound leads to various photochemical products, including polymers, tricyanobenzene isomers, and, in the presence of acetylene, tetracyanocyclooctatetraenes and cyanobenzenes. The specific products depend on the irradiation wavelength and the presence of other molecules.

Q7: Can the photochemistry of this compound explain the formation of larger molecules observed in space?

A7: [] Yes, laboratory simulations suggest that UV irradiation of this compound mixed with acetylene, a common interstellar molecule, can lead to the formation of cyanobutadiyne (HC5N), supporting the idea that photochemistry contributes to molecular complexity in space.

Q8: What is the molecular formula and weight of this compound?

A8: [] The molecular formula of this compound is HC3N, and its molecular weight is 51.04 g/mol.

Q9: What spectroscopic techniques are useful for characterizing this compound?

A9: [] Several spectroscopic techniques are employed to study this compound, including Infrared (IR), UV-Vis, microwave, and photoelectron spectroscopy. These techniques provide insights into its structure, vibrational modes, electronic transitions, and ionization properties.

Q10: How does the rotational spectrum of this compound and its derivatives help in their detection in space?

A10: [] Molecules like this compound and its derivatives like ethyl this compound (C2H5C≡C-C≡N) can be identified in the interstellar medium through their unique rotational transitions observed in the microwave region. Precise laboratory measurements of these transitions aid in their astronomical detection.

Q11: How do computational methods contribute to understanding this compound chemistry?

A11: [] Quantum chemical calculations, including Density Functional Theory (DFT) and coupled-cluster methods, provide insights into this compound's electronic structure, reaction mechanisms, potential energy surfaces, and spectroscopic properties, aiding in the interpretation of experimental observations.

Q12: Can we predict the formation of specific isomers of this compound dimers using theoretical calculations?

A12: [] Yes, DFT calculations have been employed to investigate the structures and energies of various this compound dimer isomers. Notably, the calculations reveal that an antiparallel stacked dimer is energetically favorable, suggesting its potential existence and importance in aggregation processes.

Q13: How can theoretical studies contribute to understanding the formation of complex organic molecules from this compound?

A13: [] Ab initio molecular dynamics simulations allow researchers to model the dynamic processes following the ionization of this compound-containing van der Waals clusters. These simulations can reveal potential pathways for the formation of larger molecules like benzonitrile, providing valuable clues about the complex chemistry occurring in interstellar environments.

Q14: How can this compound be polymerized?

A14: [] this compound can be polymerized using various methods, including anionic, Ziegler-Natta, metathesis, photo-initiated, and even high-pressure techniques. The resulting polymers exhibit diverse structures and properties depending on the polymerization method.

Q15: What are the potential applications of this compound polymers?

A15: [] Poly(this compound) and its derivatives show promise as semiconducting materials. Research suggests potential applications in electronic devices, particularly after modifications like doping or thermal treatment to enhance conductivity.

Q16: How does pressure affect this compound polymerization?

A16: [] High-pressure studies demonstrate that this compound undergoes polymerization and subsequent structural transformations under pressure. These transformations result in the formation of carbon nitride polymers, showcasing the potential of high-pressure techniques for synthesizing novel materials with unique properties.

Q17: What is the significance of this compound in Titan's atmosphere?

A17: [] this compound plays a crucial role in the atmospheric chemistry of Titan. Its long wavelength absorption and low dissociation threshold make it susceptible to photodissociation, contributing to the complex organic haze layers observed in Titan's atmosphere.

Q18: How does the photochemistry of this compound contribute to the formation of Titan's haze?

A18: [] UV irradiation of this compound, alone and in combination with other atmospheric constituents like acetylene, methane, and ethane, leads to the formation of polymers and copolymers. These polymers contribute to the formation and properties of Titan's haze layers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.